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Compound of Interest

Compound Name: 2-(Bromomethyl)-7-chloroquinoline

Cat. No.: B056307 Get Quote

An In-Depth Technical Guide to 2-(Bromomethyl)-7-chloroquinoline: Synthesis,

Characterization, and Applications in Medicinal Chemistry

Introduction: A Versatile Heterocyclic Building Block
2-(Bromomethyl)-7-chloroquinoline is a highly functionalized heterocyclic compound that has

emerged as a critical intermediate in the field of medicinal chemistry and drug development. Its

structure incorporates the 7-chloroquinoline core, a pharmacophore renowned for its presence

in numerous successful antimalarial drugs, most notably chloroquine.[1] The strategic

placement of a reactive bromomethyl group at the 2-position transforms this scaffold into a

versatile electrophilic building block, enabling chemists to readily introduce the quinoline moiety

into a wide array of complex molecular architectures.[2] This guide provides a comprehensive

overview of its chemical identity, a detailed, field-tested synthesis protocol with mechanistic

insights, characterization data, and its pivotal applications for researchers and scientists in drug

discovery.

Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of its

effective application in research and development.

Nomenclature and Structure
IUPAC Name: 2-(bromomethyl)-7-chloroquinoline[3]
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CAS Number: 115104-25-1[3][4]

Molecular Formula: C₁₀H₇BrClN[3][4][5]

Synonyms: 7-chloro-2-(bromomethyl)quinoline, Quinoline, 2-(bromomethyl)-7-chloro-[3][6]

The molecule consists of a quinoline ring system chlorinated at the 7-position and substituted

with a bromomethyl group at the 2-position.

 (Image Source: PubChem CID 10244160)

Physicochemical Data
The key properties of 2-(Bromomethyl)-7-chloroquinoline are summarized below, providing

essential data for experimental design, including reaction setup and safety considerations.
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Property Value Source

Molecular Weight 256.53 g/mol [2][3][5]

Appearance Off-white solid [6]

Melting Point 111-112 °C [6]

Boiling Point (Predicted) 334.7 ± 27.0 °C [2][4]

Density (Predicted) 1.621 ± 0.06 g/cm³ [2][4]

XLogP3 (Predicted) 3.4 [3]

Storage Conditions 2-8°C, under inert gas [2]

Synthesis Protocol and Mechanistic Rationale
The synthesis of 2-(Bromomethyl)-7-chloroquinoline is typically achieved via a free-radical

bromination of the corresponding methyl-substituted precursor, 7-chloroquinaldine. This

method is reliable and provides a good yield of the desired product.

Experimental Workflow: Radical Bromination
The following protocol is a self-validating system, incorporating a robust reaction and a

definitive purification step to ensure high purity of the final product.

Reactants:
- 7-Chloroquinaldine

- N-Bromosuccinimide (NBS)
- Benzoyl Peroxide (BPO) Reaction Setup:

- Stirred suspension in CCl₄
- Illumination (300 W bulb)

- Duration: 6 hours

Combine

Solvent:
Carbon Tetrachloride (CCl₄)

Dissolve

Workup:
- Cool reaction mixture

- Filter through silica plug
- Concentrate filtrate

Process Purification:
Flash Chromatography

(Silica gel, Hexane:Ethyl Acetate)

Isolate Crude Final Product:
2-(Bromomethyl)-7-chloroquinoline

(Off-white solid)

Yields Pure Compound

Click to download full resolution via product page

Caption: Synthesis workflow for 2-(Bromomethyl)-7-chloroquinoline.
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Detailed Step-by-Step Methodology
This protocol is adapted from established literature procedures.[6]

Reaction Assembly: In a suitable reaction vessel, create a suspension of 7-chloroquinaldine

(18.0 g, 0.10 mol), N-bromosuccinimide (NBS) (18.0 g, 0.10 mol), and benzoyl peroxide (1.0

g, 0.004 mol) in carbon tetrachloride (CCl₄, 400 mL).[6]

Initiation and Reaction: Stir the suspension and illuminate it with a 300 W reflector bulb for 6

hours to facilitate the reaction.[6]

Quenching and Filtration: After the reaction period, cool the mixture to room temperature.

Filter the suspension through a plug of silica gel, eluting with a hexane:ethyl acetate (7:3)

mixture to remove succinimide byproduct.[6]

Concentration: Concentrate the resulting yellow filtrate under reduced pressure. This will

yield a crude mixture containing the desired product, unreacted starting material, and a

minor amount of the dibrominated side product.[6]

Purification: Purify the crude material using flash column chromatography on silica gel. Pre-

absorb the crude mixture onto silica with methylene chloride and elute using a hexane:ethyl

acetate (95:5) gradient.[6] This step is critical for separating the monobrominated product

from other components.

Isolation: Combine the pure fractions and evaporate the solvent to yield 2-(Bromomethyl)-7-
chloroquinoline as an off-white solid (Typical Yield: ~49% based on recovered starting

material).[6]

Mechanistic Insights: The "Why" Behind the Choices
7-Chloroquinaldine: This is the starting material, providing the core heterocyclic structure.

The methyl group at the 2-position is benzylic-like, making its protons susceptible to radical

abstraction.

N-Bromosuccinimide (NBS): NBS serves as the bromine source. It maintains a low, constant

concentration of Br₂ in the reaction mixture, which is crucial for selective allylic/benzylic

bromination and minimizing competing reactions like aromatic bromination.
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Benzoyl Peroxide (BPO): BPO is a radical initiator. Upon heating or exposure to light, it

decomposes to form phenyl radicals, which then abstract a hydrogen atom from HBr (formed

in trace amounts) to generate the bromine radical (Br•) that propagates the chain reaction.

Illumination: The use of a high-wattage bulb provides the energy required to initiate the

homolytic cleavage of BPO, starting the radical chain process.

Structural Characterization
Validation of the final product's identity and purity is non-negotiable. While detailed spectra are

proprietary, the following characterization methods are standard.

Technique Purpose Expected Observations

¹H NMR Confirms proton environment

A characteristic singlet for the -

CH₂Br protons, along with

aromatic signals corresponding

to the quinoline ring system.

¹³C NMR Confirms carbon backbone

Signals for the bromomethyl

carbon, and distinct signals for

the nine carbons of the 7-

chloroquinoline ring.

Mass Spectrometry Determines molecular weight

Predicted [M+H]⁺ m/z of

255.95232 and a characteristic

isotopic pattern due to the

presence of chlorine and

bromine.[7]

FT-IR Identifies functional groups
C-H, C=N, C=C aromatic, and

C-Br stretching vibrations.

Utility in Drug Discovery and Development
The value of 2-(Bromomethyl)-7-chloroquinoline lies in its role as a reactive intermediate for

synthesizing novel bioactive molecules.[2]
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Role as an Electrophilic Synthon
The bromomethyl group is an excellent leaving group, making the benzylic carbon highly

susceptible to nucleophilic attack. This allows for the facile covalent attachment of the 7-

chloroquinoline moiety to various nucleophiles (e.g., amines, thiols, alcohols, carbanions).

2-(Bromomethyl)-
7-chloroquinoline

Nucleophilic
Substitution (Sₙ2)

Electrophile

Nucleophile (Nu-H)
(e.g., R-NH₂, R-SH)

Nucleophile
New Quinoline Derivative
(7-Cl-Quinoline-CH₂-Nu)

Forms C-Nu bond
Biological Screening:

- Antimalarial
- Anticancer

- Antimicrobial

Leads to

Click to download full resolution via product page

Caption: Role as an intermediate in synthesizing bioactive molecules.

Applications in Antimalarial and Anticancer Research
The 7-chloroquinoline scaffold is a validated pharmacophore for antimalarial activity.

Resistance to existing drugs like chloroquine necessitates the development of new analogues.

[8] By using 2-(Bromomethyl)-7-chloroquinoline, researchers can synthesize novel

derivatives where different side chains or molecular hybrids are attached at the 2-position.[2]

This strategy aims to:

Overcome Resistance: Introduce new functionalities that may circumvent existing resistance

mechanisms in the Plasmodium falciparum parasite.[8]

Create Hybrid Molecules: Combine the 7-chloroquinoline core with other pharmacophores

(e.g., triazoles) to develop agents with dual mechanisms of action.[1][9]

Explore Anticancer Activity: The quinoline ring system has also shown promise in the

development of anticancer agents, and this intermediate serves as a key starting point for

creating libraries of compounds for screening.[2][10]
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Safety and Handling
As a reactive alkylating agent, 2-(Bromomethyl)-7-chloroquinoline must be handled with

appropriate precautions.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318

(Causes serious eye damage), H335 (May cause respiratory irritation).[3]

Personal Protective Equipment (PPE): Always handle inside a chemical fume hood. Wear

safety goggles, a lab coat, and chemically resistant gloves.

Handling: Avoid inhalation of dust and contact with skin and eyes. It is an alkylating agent

and should be treated as potentially toxic.

Conclusion
2-(Bromomethyl)-7-chloroquinoline is more than just a chemical compound; it is an enabling

tool for innovation in medicinal chemistry. Its well-defined synthesis, reactive nature, and direct

linkage to the historically significant 7-chloroquinoline pharmacophore make it an invaluable

asset for developing next-generation therapeutics. The robust protocols for its synthesis and

the clear strategic pathways for its use empower researchers to design and create novel

molecular entities with high potential for treating diseases ranging from malaria to cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]

2. 2-(Bromomethyl)-7-chloroquinoline [myskinrecipes.com]

3. 2-(Bromomethyl)-7-chloroquinoline | C10H7BrClN | CID 10244160 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. echemi.com [echemi.com]

5. 2-(BROMOMETHYL)-7-CHLOROQUINOLINE | 115104-25-1 [chemicalbook.com]

6. prepchem.com [prepchem.com]

7. PubChemLite - 2-(bromomethyl)-7-chloroquinoline (C10H7BrClN) [pubchemlite.lcsb.uni.lu]

8. Synthesis and Antiplasmodial Activity of Novel Chloroquine Analogues with Bulky Basic
Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

To cite this document: BenchChem. [2-(Bromomethyl)-7-chloroquinoline IUPAC name and
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056307#2-bromomethyl-7-chloroquinoline-iupac-
name-and-structure]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b056307?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1422-8599/2022/1/M1351
https://www.myskinrecipes.com/shop/en/antimalarial-intermediates/151397-2-bromomethyl-7-chloroquinoline.html?SubmitCurrency=1&id_currency=7
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Bromomethyl_-7-chloroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Bromomethyl_-7-chloroquinoline
https://www.echemi.com/products/pd180727109685-2-bromomethyl-7-chloroquinoline.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8830744.htm
https://prepchem.com/b-2-bromomethyl-7-chloroquinoline/
https://pubchemlite.lcsb.uni.lu/e/compound/10244160
https://pubmed.ncbi.nlm.nih.gov/26213237/
https://pubmed.ncbi.nlm.nih.gov/26213237/
https://www.researchgate.net/publication/359130741_2-Bromo-3-1-7-chloroquinolin-4-yl-1H-123-triazol-4-yl-methoxy-benzaldehyde
https://www.researchgate.net/publication/325245074_Click_synthesis_of_new_7-chloroquinoline_derivatives_by_using_ultrasound_irradiation_and_evaluation_of_their_biological_activity
https://www.benchchem.com/product/b056307#2-bromomethyl-7-chloroquinoline-iupac-name-and-structure
https://www.benchchem.com/product/b056307#2-bromomethyl-7-chloroquinoline-iupac-name-and-structure
https://www.benchchem.com/product/b056307#2-bromomethyl-7-chloroquinoline-iupac-name-and-structure
https://www.benchchem.com/product/b056307#2-bromomethyl-7-chloroquinoline-iupac-name-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b056307?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

